molecular formula C10H11ClF3N3 B1439864 [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride CAS No. 1281872-57-8

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride

Cat. No.: B1439864
CAS No.: 1281872-57-8
M. Wt: 265.66 g/mol
InChI Key: BBLHUBWWVOBNSK-UHFFFAOYSA-N
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Description

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a trifluoromethyl group and a methanamine moiety, making it a valuable molecule for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative to form the benzodiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

    Attachment of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C, LiAlH4, or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methanamine moiety can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is unique due to its benzodiazole core, which can confer different electronic and steric properties. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;/h2-4H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLHUBWWVOBNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778734-53-4
Record name 1H-Benzimidazole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778734-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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